Pyrimidine

Catalog No.
S540734
CAS No.
289-95-2
M.F
C4H4N2
M. Wt
80.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrimidine

CAS Number

289-95-2

Product Name

Pyrimidine

IUPAC Name

pyrimidine

Molecular Formula

C4H4N2

Molecular Weight

80.09 g/mol

InChI

InChI=1S/C4H4N2/c1-2-5-4-6-3-1/h1-4H

InChI Key

CZPWVGJYEJSRLH-UHFFFAOYSA-N

SMILES

C1=CN=CN=C1

Solubility

12.49 M
1000 mg/mL at 25 °C

Synonyms

Pyrimidine

Canonical SMILES

C1=CN=CN=C1

Description

The exact mass of the compound Pyrimidine is 80.0374 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 12.49 m1000 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89305. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. It belongs to the ontological category of diazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Building Blocks of Nucleic Acids

Pyrimidine serves as a crucial component of nucleic acids, the molecules that store and transmit genetic information. Cytosine and thymine, two essential pyrimidine derivatives, are paired with guanine and adenine (purines) to form the base pairs of DNA and RNA, respectively . Understanding the structure and function of pyrimidines within these nucleic acids is vital for deciphering genetic processes and developing therapies for genetic diseases.

Drug Discovery and Development

The diverse biological activity of pyrimidine derivatives makes them attractive candidates for drug discovery. Researchers can modify the pyrimidine structure to create novel compounds with specific therapeutic properties. Pyrimidine derivatives have been shown to possess a wide range of activities, including:

  • Antiviral: Certain pyrimidine analogs exhibit antiviral properties, such as Zidovudine, a medication used to treat HIV infection .
  • Anticancer: Research suggests that pyrimidine derivatives may have potential in cancer treatment by targeting specific pathways involved in cell growth and proliferation .
  • Antibacterial and Antifungal: Some pyrimidine derivatives have demonstrated antibacterial and antifungal activity, offering possibilities for developing new antibiotics and antifungals .

These are just a few examples, and researchers continue to explore the potential of pyrimidine derivatives in various therapeutic areas.

Materials Science Applications

Beyond its biological applications, pyrimidine can also be used in materials science. For instance, pyrimidine-based molecules can be designed to act as fluorescent sensors for detecting specific metal ions like zinc . Additionally, pyrimidine derivatives can possess interesting electrochemiluminescent properties, making them potentially useful in organic light-emitting diodes (OLEDs) .

Pyrimidine (C₄H₄N₂) is an aromatic heterocyclic compound, meaning it contains a ring structure with atoms of different elements (carbon and nitrogen) and exhibits aromatic properties like stability and unique electron distribution []. Discovered in the mid-1800s, its significance lies in being the core structure for numerous essential biomolecules, particularly nucleobases in nucleic acids [].


Molecular Structure Analysis

Pyrimidine boasts a six-membered ring with two nitrogen atoms positioned at the first and third positions (1,3-diazine). The ring structure exhibits resonance, where electrons delocalize throughout the molecule, contributing to its aromatic character and stability []. This stability is crucial for its biological functions.


Chemical Reactions Analysis

While the unsubstituted pyrimidine itself isn't very reactive, its derivatives play a vital role in cellular processes. Here are some key reactions involving pyrimidine derivatives:

  • Formation of Nucleotides

    Pyrimidine derivatives like cytosine, thymine, and uracil react with ribose sugar and phosphate groups to form nucleotides, the building blocks of RNA and DNA [].

    • Cytidine monophosphate (CMP) synthesis: Orotidine monophosphate (OMP) + Aspartate → CMP + CO₂ []
  • Metabolism

    Pyrimidine nucleotides undergo various metabolic pathways for synthesis, degradation, and salvage pathways to maintain cellular pyrimidine levels [].


Physical And Chemical Properties Analysis

Pure pyrimidine is a colorless, crystalline solid with a high melting point (around 220°C) and boiling point (around 340°C) []. It exhibits limited solubility in water but can dissolve in some organic solvents. Pyrimidine itself is relatively stable but can undergo reactions under specific conditions.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-0.4

Exact Mass

80.0374

Boiling Point

123.8 °C

LogP

-0.4 (LogP)
-0.40

Appearance

Solid powder

Melting Point

22.0 °C
22°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K8CXK5Q32L

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (98.28%): Flammable liquid and vapor [Warning Flammable liquids];
H318 (22.41%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pyrimidine is one of two classes of heterocyclic nitrogenous bases found in the nucleic acids DNA and RNA: in DNA the pyrimidines are cytosine and thymine, in RNA uracil replaces thymine.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

25247-63-6
289-95-2

Wikipedia

Pyrimidine

General Manufacturing Information

Pyrimidine: ACTIVE

Dates

Modify: 2023-08-15
Zhang et al. A directive Ni catalyst overrides conventional site selectivity in pyridine C-H alkenylation. Nature Chemistry, DOI: 10.1038/s41557-021-00792-1, published online 11 October 2021

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